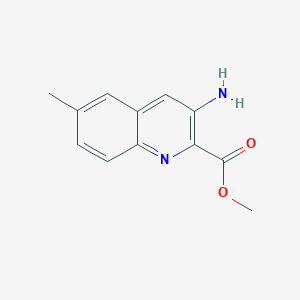
Methyl 3-amino-6-methylquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-6-methylquinoline-2-carboxylate is a chemical compound with the molecular formula C12H12N2O2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by a quinoline core structure with an amino group at the 3-position, a methyl group at the 6-position, and a carboxylate ester at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-methylquinoline-2-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacob synthesis is a classical method used for constructing the quinoline scaffold. This method typically involves the condensation of aniline derivatives with β-ketoesters in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline compounds .
Scientific Research Applications
Methyl 3-amino-6-methylquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core structure allows it to intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the amino and carboxylate groups can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Methylquinoline: Lacks the amino and carboxylate groups.
3-Aminoquinoline: Lacks the methyl and carboxylate groups.
Uniqueness
Methyl 3-amino-6-methylquinoline-2-carboxylate is unique due to the presence of both the amino and carboxylate groups, which enhance its reactivity and potential biological activity. The combination of these functional groups with the quinoline core makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl 3-amino-6-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-10-8(5-7)6-9(13)11(14-10)12(15)16-2/h3-6H,13H2,1-2H3 |
InChI Key |
PMEDSGQFDXXMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















